Dicopper ditriflate toluene
Description
Historical Context and Evolution of Copper(I) Triflate Complexes in Catalysis
The journey of copper catalysis is a long and storied one, yet the use of copper(I) triflate complexes is a more recent development that has significantly expanded the synthetic chemist's toolkit. nih.gov Initially, copper-mediated reactions often required harsh conditions and stoichiometric amounts of the metal. nih.gov The evolution towards catalytic systems marked a pivotal shift, driven by the need for more efficient, economical, and sustainable chemical processes. sciencepublishinggroup.commdpi.com
The introduction of the trifluoromethanesulfonate (B1224126) (triflate or OTf) anion was a significant breakthrough. The triflate group is an excellent leaving group due to the strong electron-withdrawing nature of the CF₃ group, which stabilizes the resulting anion. This property makes copper(I) triflate a potent Lewis acid, capable of activating a wide range of substrates.
The development of the dicopper ditriflate toluene (B28343) complex, often prepared from copper(II) carbonate and triflic acid, provided a stable and soluble source of copper(I). sigmaaldrich.comchemicalbook.comthermofisher.com This air- and moisture-sensitive compound's utility was quickly recognized, particularly in reactions involving diazo compounds and in various cycloaddition reactions. wikipedia.org Over time, the understanding of copper(I) triflate complexes has evolved from simple salts to sophisticated catalytic systems, often involving carefully designed ligands to control reactivity and selectivity. nih.gov This evolution continues as researchers explore new applications and delve deeper into the mechanistic nuances of these powerful catalysts.
Significance of Dicopper Ditriflate Toluene in Modern Synthetic Methodologies
This compound has proven to be a versatile and indispensable catalyst in modern organic synthesis. Its significance stems from its ability to promote a diverse array of chemical transformations with high efficiency and selectivity. nih.govsciencepublishinggroup.com The complex is particularly renowned for its role as a vital coupling reagent in photoreactions and in the preparation of polycyclic furans and butyrolactones. chemicalbook.com It also serves as a key reagent in the synthesis of β-lactams from β-amino thiol-esters. chemicalbook.com
One of the most prominent areas where this complex has made a substantial impact is in cycloaddition reactions. It effectively catalyzes [3+2] cycloadditions between azides and alkynes (the copper-catalyzed azide-alkyne cycloaddition or CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgnih.govrsc.org This reaction allows for the rapid and reliable construction of 1,4-disubstituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. nih.gov The catalyst transforms the concerted uncatalyzed reaction into a stepwise process, thereby lowering the activation energy and ensuring high regioselectivity. rsc.orgnih.gov
Furthermore, this compound and related copper(I) triflate systems are effective in promoting cyclopropanation reactions and have been employed in various C-H functionalization and cross-coupling reactions. nih.govwikipedia.org The ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions underscores the broad utility of this catalyst in the synthesis of complex organic molecules. nih.gov
Table 1: Representative Reactions Catalyzed by this compound and Related Copper(I) Triflate Systems
| Reaction Type | Substrates | Product | Catalyst System | Ref. |
| Azide-Alkyne Cycloaddition | Organic Azide (B81097), Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | Cu(I) from Cu(II) salt + reducing agent | nih.gov |
| Cyclopropanation | Olefin, Diazo compound | Cyclopropane (B1198618) derivative | Copper(I) triflate | wikipedia.org |
| Synthesis of β-Lactams | β-Amino thiol-ester | β-Lactam | This compound | chemicalbook.com |
| Asymmetric Propargylic Substitution | ortho-Hydroxy aryl ketone, Propargylic acetate | Chiral β-ethynyl ketone | B/Cu cooperative system | acs.org |
| Trifluoromethylation | Aryl/Alkyl Halide | Trifluoromethylated compound | Copper catalyst | nih.gov |
Conceptual Framework of Copper-Mediated and Catalyzed Transformations
The catalytic activity of this compound is rooted in the fundamental principles of copper's redox chemistry and its ability to coordinate with a variety of organic substrates. nih.gov Copper can readily cycle between its +1, +2, and sometimes +3 oxidation states, facilitating both two-electron and single-electron transfer pathways. nih.gov This versatility allows it to mediate a wide range of transformations that might otherwise be kinetically or thermodynamically unfavorable.
In the context of the this compound complex, the two copper(I) centers are key to its reactivity. The toluene molecule acts as a stabilizing ligand, holding the copper centers in proximity. The triflate anions are weakly coordinating, meaning they can be easily displaced by substrate molecules, opening up coordination sites on the copper centers for catalysis to occur.
A prime example of its mechanistic role is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The catalytic cycle is believed to involve the formation of a copper acetylide intermediate from the terminal alkyne and the copper(I) catalyst. organic-chemistry.org This copper acetylide then reacts with the azide in a stepwise manner. Computational studies suggest that a dinuclear copper acetylide may be the active catalytic species, where one copper atom activates the alkyne while the other coordinates to the azide, bringing the two reactants together in the correct orientation for the cycloaddition to proceed efficiently and with high regioselectivity. rsc.orgnih.gov This cooperative effect of the two copper centers is a recurring theme in the catalytic applications of this complex.
Scope and Objectives of Research on this compound
The field of copper catalysis is continually evolving, and research focused on this compound and related complexes is aimed at expanding their synthetic utility and understanding their mechanistic intricacies. nih.govsciencepublishinggroup.com A major objective is the development of new catalytic transformations that leverage the unique reactivity of this dinuclear copper complex. This includes exploring its potential in asymmetric catalysis, where the development of chiral ligands that can effectively coordinate to the dicopper core could enable the synthesis of enantiomerically enriched products. acs.org
Another key area of research is the application of these catalysts in more sustainable and environmentally benign chemical processes. nih.govmdpi.comed.ac.uk This involves designing reactions that can be performed in greener solvents, at lower temperatures, and with higher atom economy. The combination of copper catalysis with other sustainable technologies, such as electrochemistry and photochemistry, is a particularly promising avenue of investigation. nih.govuni-giessen.de For instance, the photochemical oxidation of toluene to benzaldehyde (B42025) has been demonstrated using copper complexes. uni-giessen.deresearchgate.net
Furthermore, a deeper understanding of the structure and reactivity of the active catalytic species remains a critical goal. Advanced spectroscopic and computational techniques are being employed to elucidate the nature of the intermediates in the catalytic cycle and to understand how the catalyst's structure influences its activity and selectivity. This knowledge will be instrumental in the rational design of next-generation copper catalysts with improved performance for a wider range of chemical transformations. The ongoing research in this area promises to further solidify the position of this compound as a cornerstone of modern synthetic chemistry. ed.ac.uksciopen.com
Structure
2D Structure
Properties
Molecular Formula |
C9H8Cu2F6O6S2+2 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
dicopper;toluene;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H8.2CHF3O3S.2Cu/c1-7-5-3-2-4-6-7;2*2-1(3,4)8(5,6)7;;/h2-6H,1H3;2*(H,5,6,7);;/q;;;2*+2/p-2 |
InChI Key |
DOIABSUXZPJSMD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Synthetic Strategies and Structural Characterization of Dicopper Ditriflate Toluene Complexes
Methodologies for the Synthesis of Dicopper Ditriflate Toluene (B28343) Adducts
The synthesis of dicopper ditriflate toluene adducts primarily revolves around the use of copper(I) triflate as a key precursor. The methodologies are designed to bring two copper(I) centers in proximity to coordinate with a toluene molecule.
Synthesis from Copper(I) Triflate Precursors
The most direct route to this compound is through the use of a copper(I) triflate precursor. Commercially available as a complex with benzene or toluene, copper(I) trifluoromethanesulfonate (B1224126) toluene complex, with the linear formula (CF₃SO₃Cu)₂ · C₆H₅CH₃, is a well-established compound. sigmaaldrich.comereztech.com This complex is typically a white to pale yellow or brown crystalline powder. thermofisher.com The synthesis involves the reaction of copper(I) oxide with trifluoromethanesulfonic anhydride in the presence of toluene, which acts as both a solvent and a bridging ligand. The resulting complex features a toluene molecule bridging two copper(I) atoms, each of which is also coordinated to a triflate anion. This compound serves as a vital coupling reagent in various chemical reactions. fishersci.com
| Compound Name | CAS Number | Molecular Formula | Appearance |
| Copper(I) trifluoromethanesulfonate toluene complex | 48209-28-5 | C₉H₈Cu₂F₆O₆S₂ | White to cream or pale yellow to brown crystalline powder |
Structural Elucidation Techniques for this compound and Analogues
A comprehensive understanding of the structure and bonding in this compound and its analogues requires the application of a suite of advanced analytical techniques.
X-ray Crystallography for Solid-State Architecture
Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been extensively used to characterize the structures of numerous copper complexes. mdpi.comamanote.commdpi.com For dicopper complexes, X-ray crystallography can reveal critical information such as the copper-copper distance, the coordination geometry around each copper center, and the nature of the bridging and terminal ligands. For instance, the crystal structures of several dicopper(II) complexes have been determined, revealing square-planar and square-pyramidal environments for the copper ions. nih.govresearchgate.net While a specific crystal structure for the this compound complex is not detailed in the provided search results, the technique would be essential to confirm the bridging nature of the toluene ligand and to precisely measure bond lengths and angles within the molecule. The analysis of toluene solvates in the crystal structures of other compounds also provides insights into how toluene molecules can be incorporated into a crystal lattice. researchgate.net
Advanced Spectroscopic Methods (e.g., NMR, UV-Vis, EPR)
A combination of spectroscopic techniques is employed to characterize these complexes in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the organic ligands in copper complexes and for studying the dynamic behavior of these complexes in solution. epfl.chresearchgate.net For dicopper(I) complexes, which are diamagnetic, NMR can provide detailed information about the coordination of the toluene ligand by observing shifts in the proton and carbon signals of the aromatic ring upon coordination to the copper centers. Variable-temperature NMR studies can also provide insights into fluxional processes in solution. nsf.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying copper(II) complexes, which often exhibit characteristic d-d transitions in the visible region of the spectrum. While dicopper(I) complexes are typically colorless, UV-Vis spectroscopy can be used to monitor their reactions, for example, with oxygen. nsf.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as copper(II) complexes. It provides detailed information about the electronic structure and the coordination environment of the copper(II) ion. cardiff.ac.ukcardiff.ac.uk For dinuclear copper(II) complexes, EPR can be used to study the magnetic coupling between the two metal centers. nih.gov Advanced techniques like Electron Nuclear Double Resonance (ENDOR) can provide even more detailed information about the interactions between the copper ion and the surrounding ligand nuclei. rsc.org
Other Analytical Techniques for Characterization
A comprehensive understanding of the structural and electronic properties of this compound complexes necessitates the use of a suite of complementary analytical techniques beyond routine methods. While specific detailed studies exclusively on the this compound complex are not extensively documented in publicly available literature, the characterization of analogous copper(I)-arene and copper(I) triflate complexes provides a strong basis for the analytical methodologies applicable to this specific compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental in confirming the presence of the toluene ligand and its coordination to the copper center. Shifts in the aromatic proton and carbon signals of toluene upon complexation can provide insights into the electronic environment of the arene ring.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the triflate anion (OTf-). The characteristic strong absorption bands corresponding to the S-O stretching vibrations of the trifluoromethanesulfonate group are indicative of its presence in the complex.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to study the electronic transitions within the complex. Charge-transfer bands, which are common in metal-arene complexes, may be observed and can provide information about the nature of the copper-toluene interaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy: As copper(I) is a d10 ion, it is diamagnetic and therefore EPR silent. However, EPR spectroscopy is an invaluable tool for detecting the presence of any copper(II) impurities, which could arise from oxidation of the desired copper(I) complex. chemrxiv.org This is particularly important given the sensitivity of copper(I) complexes to air and moisture. chemrxiv.orgfishersci.com
Diffraction and Other Techniques:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise solid-state structure of the this compound complex. It provides detailed information on bond lengths, bond angles, and the coordination geometry around the copper centers, as well as the interaction between the copper atoms and the toluene molecule. For similar copper(I)-arene complexes, X-ray diffraction has been instrumental in elucidating their structural intricacies.
Elemental Analysis: This technique is used to determine the elemental composition (C, H, S, Cu, F) of the synthesized complex, providing experimental evidence for its empirical formula.
The following table summarizes the key analytical techniques and the information they provide for the characterization of this compound complexes.
| Analytical Technique | Information Obtained |
| 1H and 13C NMR Spectroscopy | Confirmation of toluene ligand presence and coordination environment. |
| Infrared (IR) Spectroscopy | Identification of the triflate anion (OTf-). |
| UV-Visible (UV-Vis) Spectroscopy | Study of electronic transitions and charge-transfer bands. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of paramagnetic Cu(II) impurities. |
| Single-Crystal X-ray Diffraction | Definitive determination of solid-state structure, including bond lengths and angles. |
| Elemental Analysis | Determination of the elemental composition and empirical formula. |
Influence of Synthesis Parameters on Complex Formation and Stability
The successful synthesis and isolation of the this compound complex are highly dependent on a range of reaction parameters. These parameters not only influence the yield and purity of the product but also its stability.
Key Synthesis Parameters:
Solvent: The choice of solvent is critical. While toluene itself is a reactant, an appropriate co-solvent may be necessary for the dissolution of the copper(I) triflate precursor. The coordinating ability of the solvent can impact the stability of the resulting complex. Non-coordinating or weakly coordinating solvents are often preferred to facilitate the formation of the desired arene complex.
Temperature: The reaction temperature can affect the rate of complex formation and the stability of the product. For many copper(I) complexes, synthesis is carried out at specific temperatures to prevent decomposition or side reactions.
Stoichiometry of Reactants: The molar ratio of the copper(I) triflate to toluene can influence the nature of the product. In the synthesis of related copper(I)-arene complexes, the stoichiometry has been shown to determine whether a bis- or tris-arene complex is formed. nih.gov
Atmosphere: Due to the susceptibility of copper(I) to oxidation, the synthesis must be conducted under an inert atmosphere, such as argon or nitrogen, to prevent the formation of copper(II) species. chemrxiv.org The presence of oxygen and moisture can lead to the decomposition of the desired complex. chemrxiv.orgfishersci.com
Purity of Reagents: The purity of the starting materials, particularly the copper(I) triflate, is paramount. Impurities can lead to the formation of undesired byproducts and complicate the isolation and purification of the this compound complex.
The stability of the this compound complex is a significant consideration. Copper(I) triflate itself is known to be sensitive to air and moisture, readily oxidizing to the copper(II) congener. chemrxiv.org This inherent instability is imparted to its complexes. The weakly coordinating nature of the triflate anion contributes to the high reactivity of the complex but also makes it more susceptible to decomposition. chemrxiv.org Therefore, proper handling and storage under inert conditions are essential to maintain the integrity of the compound.
The following table outlines the influence of various synthesis parameters on the formation and stability of the this compound complex.
| Synthesis Parameter | Influence on Complex Formation and Stability |
| Solvent | Affects solubility of reactants and can compete with toluene for coordination to the copper(I) center. |
| Temperature | Influences reaction rate and thermal stability of the complex. |
| Reactant Stoichiometry | Can determine the coordination number of toluene molecules to the dicopper core. |
| Atmosphere | Inert atmosphere is crucial to prevent oxidation of Cu(I) to Cu(II). |
| Reagent Purity | High purity is necessary to avoid side reactions and ensure the formation of the desired product. |
| Handling and Storage | Strict inert conditions are required to prevent decomposition due to air and moisture sensitivity. chemrxiv.orgfishersci.com |
Coordination Chemistry and Ligand Design in Dicopper Ditriflate Toluene Systems
Role of Triflate Anion and Toluene (B28343) in Copper Coordination Spheres
The dicopper ditriflate toluene complex features copper in the +1 oxidation state. The components of the complex, the triflate anion and the toluene molecule, play distinct and crucial roles in defining the coordination sphere of the copper(I) ions.
The trifluoromethanesulfonate (B1224126) (triflate, TfO⁻) anion is widely recognized as a weakly coordinating anion. mdpi.comacs.org Its low nucleophilicity and propensity to dissociate in solution mean it often acts as a counterion, balancing the charge of the cationic copper center without forming a strong, persistent bond. mdpi.com This characteristic is highly advantageous in catalysis, as the labile nature of the copper-triflate interaction provides vacant coordination sites on the copper centers. These sites are then available to bind with substrates, facilitating catalytic transformations. researchgate.net While generally considered non-nucleophilic, instances of the triflate ion acting as a nucleophile have been documented in specific organic reactions. acs.org
The toluene molecule in the complex is not merely a solvent of crystallization but an integral part of the coordination sphere. It binds to the copper(I) centers through a π-interaction between the electron-rich aromatic ring of toluene and the soft Lewis acidic Cu(I) ion. This type of π-complex formation is a well-established feature of copper(I) chemistry with arenes. The presence of toluene can stabilize the dicopper(I) core, and its displacement by other ligands or substrates is a key step in many catalytic cycles. acs.orgacs.orgacs.org
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 48209-28-5 | sigmaaldrich.com |
| Linear Formula | (CF₃SO₃Cu)₂ · C₆H₅CH₃ | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 180 °C | sigmaaldrich.com |
| Coordination Feature 1 | Weakly coordinating triflate (TfO⁻) anion | mdpi.com |
| Coordination Feature 2 | π-coordinated toluene molecule | acs.orgacs.org |
Ligand Scaffolds for Modulating Dicopper Reactivity
To move beyond the basic reactivity of the parent toluene complex, chemists introduce precisely designed ligand scaffolds. These ligands replace the coordinated toluene and often the triflate anions, creating a well-defined and tunable environment around the dicopper core. The design of these ligands, particularly their chirality, denticity, and steric and electronic properties, is paramount for controlling the outcome of chemical reactions.
A significant goal in modern chemistry is the synthesis of chiral molecules in an enantiomerically pure form. Asymmetric catalysis using chiral metal complexes is a powerful tool for achieving this. nih.gov In the context of dicopper systems, the introduction of chiral ligands allows for the transfer of stereochemical information from the catalyst to the product.
Historically, C₂-symmetric ligands, which possess a two-fold rotational axis of symmetry, were dominant in the field. nih.govresearchgate.net However, more recent research has demonstrated the exceptional efficacy of non-symmetrical ligands, which can create a more nuanced and specialized chiral pocket around the metal centers. nih.govresearchgate.net A prominent class of such ligands are the P,N-ligands, like phosphinooxazolines (PHOX), which have proven highly effective in palladium-catalyzed reactions and serve as a model for ligand design. researchgate.net For dicopper systems, chiral tridentate ketimine P,N,N-ligands have been successfully employed in asymmetric propargylation reactions. acs.org The development of novel chiral ligands, including those based on dienes or complex heterocycles, remains a vibrant area of research aimed at discovering catalysts for new and challenging asymmetric transformations. nih.gov
Multidentate ligands, also known as chelating agents, are molecules that can form multiple bonds with a central metal ion. youtube.comyoutube.com The use of multidentate, and often binucleating, ligands that bind to both copper centers simultaneously provides a robust framework for stabilizing the dicopper unit and precisely controlling its properties. The reactivity of the resulting complex is governed by the steric and electronic effects imparted by the ligand scaffold. illinois.eduacs.org
Electronic effects are determined by the electron-donating or electron-withdrawing nature of the ligand's donor atoms and substituents. These effects directly modulate the electron density at the copper centers, influencing their redox potential and Lewis acidity. illinois.edunih.gov For instance, amide-based ligands can be modified with appended functional groups that act as hydrogen-bond donors or acceptors within the secondary coordination sphere (the space beyond the directly coordinated atoms). nih.gov These non-covalent interactions have been shown to modulate the Cu-Cu separation, the Cu²⁺/Cu⁺ redox potential, and ultimately, the catalytic activity of the complex in oxidation reactions. nih.gov
Table 2: Examples of Ligand Design Strategies and Their Effects
| Ligand Design Strategy | Example Ligand Type | Effect on Dicopper Complex | Reference |
|---|---|---|---|
| Chiral Architecture | C₂-Symmetric or Non-Symmetric Ligands (e.g., PHOX, Chiral P,N,N-Ligands) | Enables asymmetric catalysis by creating a chiral environment, leading to enantioselective product formation. | acs.orgnih.govresearchgate.netresearchgate.net |
| Multidentate Chelation | Binucleating Macrocycles, Amide-based Ligands (e.g., H₂L¹⁻⁶) | Stabilizes the dicopper core and provides a rigid framework for introducing other functional elements. | rsc.orgnih.govnih.gov |
| Steric Hindrance | Ligands with bulky substituents (e.g., t-Butyl, Phenyl groups) | Controls substrate access, influences reaction selectivity, and affects the stability of intermediates. | illinois.edursc.org |
| Electronic Tuning | Ligands with electron-donating or -withdrawing groups; H-bond donors/acceptors | Modulates the redox potential of copper centers and influences the rate and mechanism of catalytic reactions. | illinois.edunih.gov |
Formation and Reactivity of Mixed-Valent Copper Species in Dicopper Complexes
A fascinating and chemically significant aspect of dicopper systems is their ability to access mixed-valent states, most commonly Cu(I)Cu(II). These species are key intermediates in a variety of biological and synthetic processes, including dioxygen activation and substrate oxidation. nih.govnih.govrsc.org
Mixed-valent Cu(I)Cu(II) complexes can be generated through several pathways. They can be formed by the one-electron oxidation of a dicopper(I) complex or the one-electron reduction of a dicopper(II) complex. rsc.org For example, a mixed-valent Cu(I)Cu(II) complex has been shown to react with nitric oxide (NO) and subsequently with dioxygen (O₂) to generate a peroxynitrite dicopper(II) species through distinct intermediates. nih.gov In another study, femtosecond laser excitation of a dicopper(II)-peroxo complex induced the formation of a transient mixed-valent Cu(II)(O₂•⁻)Cu(I) superoxide (B77818) species. nih.gov
The stability and electronic structure of these mixed-valent complexes are highly dependent on the supporting ligand and the solvent. rsc.org They are often classified into three types based on the degree of electronic delocalization between the metal centers:
Type I: The unpaired electron is fully localized on one copper atom, resulting in distinct Cu(I) and Cu(II) centers. cmu.edu
Type II: There is a moderate degree of delocalization, and the electron can hop between the two copper centers. cmu.edu
Type III: The unpaired electron is completely delocalized over both copper ions, resulting in two equivalent Cu¹·⁵⁺ centers. cmu.edu The CuA site in cytochrome c oxidase is a biological example of a Type III mixed-valent copper center. cmu.edu
The reactivity of these mixed-valent species is a central theme in dicopper chemistry. Their ability to engage in multi-electron redox processes makes them potent reagents for activating small molecules and mediating challenging chemical transformations.
Compound Index
Mechanistic Pathways in Dicopper Ditriflate Toluene Catalyzed Reactions
Proposed Catalytic Cycles for Dicopper Ditriflate Toluene-Mediated Transformations
The versatility of dicopper ditriflate toluene (B28343) as a catalyst is evident in the different catalytic cycles proposed for its various transformations. These cycles typically involve the coordination of substrates to the copper centers, activation, bond formation, and catalyst regeneration.
For oxidation reactions , such as the selective oxidation of toluene to benzaldehyde (B42025), a proposed general catalytic cycle involves the formation of a dicopper(II)-dioxygen adduct. researchgate.net This process is thought to proceed through the following key steps:
Formation of an Active Oxygen Adduct: The dicopper(I) complex reacts with molecular oxygen (O₂) to form a reactive dicopper-oxygen intermediate, such as a peroxo or hydroperoxo species.
Substrate Binding: The hydrocarbon substrate, for instance, toluene, coordinates to the dicopper-oxygen adduct.
Hydrogen Atom Transfer (HAT): The activated oxygen species abstracts a hydrogen atom from the substrate's methyl group, generating a benzyl (B1604629) radical and a dicopper-hydroperoxo intermediate.
Product Formation: Subsequent steps can involve radical rebound or further oxidation to yield the final product, such as benzaldehyde.
Catalyst Regeneration: The dicopper catalyst is regenerated, often with the release of water, allowing it to re-enter the catalytic cycle.
In cyclopropanation reactions , copper triflate-based catalysts are known to react with diazo compounds to form a copper-carbene intermediate. While a specific cycle for the this compound complex is not extensively detailed in the literature, a plausible mechanism can be constructed based on well-established copper-catalyzed cyclopropanations. nih.govresearchgate.netethz.ch
Olefin Approach: An olefin substrate approaches the copper-carbene species. The orientation of this approach is crucial for determining the stereoselectivity of the product. nih.gov
Cyclopropane (B1198618) Formation: The carbene moiety is transferred to the olefin in a concerted but asynchronous step, forming the cyclopropane ring. researchgate.netnih.gov This step is typically the stereoselectivity-determining step. researchgate.net
Catalyst Regeneration: The dicopper catalyst is released and can engage another molecule of the diazo compound.
These proposed cycles provide a foundational understanding of how this compound likely operates, though specific details may vary depending on the exact substrates and reaction conditions.
Identification and Spectroscopic Characterization of Key Intermediates
The elucidation of mechanistic pathways relies heavily on the detection and characterization of transient intermediates. A variety of spectroscopic techniques are employed to identify these key species in copper-catalyzed reactions. Although specific data for this compound is limited, the characterization of analogous copper complexes provides insight into the methods used.
| Spectroscopic Technique | Type of Intermediate/Information Obtained | Reference(s) |
| Infrared (IR) Spectroscopy | Characterization of C=N stretching frequencies in Schiff base ligands to confirm coordination to the copper center. Identification of carboxylate coordination modes (unidentate, chelating). | researchgate.netresearchgate.net |
| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Investigation of surface-adsorbed species, such as benzyloxy and benzoate (B1203000) intermediates, during toluene oxidation on metal oxide catalysts. | nsf.gov |
| Electronic (UV-Vis) Spectroscopy | Determination of the coordination environment and geometry of the Cu(II) center (e.g., tetragonal-bipyramidal). Monitoring the formation of transient species like tryptophan cation radicals in enzymatic systems. | researchgate.netpsu.edu |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Confirmation of the S=½ spin state for Cu(II) complexes. Characterization of the magnetic environment of the copper centers and detection of radical species. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Characterization of the structure of diamagnetic reaction products and adducts. In specific cases, used to study the structure of organocopper intermediates in solution, such as alkenylcuprates and allenolates. | researchgate.netresearchgate.net |
| X-ray Crystallography | Provides definitive structural information of stable pre-catalysts and isolable intermediates, including bond lengths, bond angles, and coordination geometry. | researchgate.net |
For this compound, spectroscopic studies would be crucial for confirming the formation of proposed intermediates like copper-carbene species in cyclopropanation or dicopper-oxygen adducts in oxidation reactions. For example, the reaction of the catalyst with a diazo compound could be monitored by IR spectroscopy to observe the disappearance of the characteristic diazo stretching band and by NMR if a sufficiently stable carbene adduct is formed.
Investigation of Radical Mechanisms in Oxidation and Functionalization
Radical mechanisms are frequently invoked in oxidation and functionalization reactions catalyzed by copper complexes, particularly those involving the activation of molecular oxygen. nih.gov The open-shell nature of copper(II) and the ability of dicopper cores to engage in multi-electron redox processes make them well-suited to mediate radical transformations.
In the context of oxidation reactions, the interaction between a Cu(I) center and O₂ can lead to the formation of superoxide (B77818) (O₂⁻) and peroxo (O₂²⁻) species. These reactive oxygen species (ROS) can then initiate radical chemistry. A common pathway in the oxidation of hydrocarbons is Hydrogen Atom Transfer (HAT) , where a C-H bond is homolytically cleaved by a copper-oxo or copper-hydroperoxo species. nih.gov This generates a substrate radical (e.g., a benzyl radical from toluene) which can then undergo a variety of subsequent reactions.
Studies on copper-catalyzed oxidation reactions have proposed mechanisms involving the formation of hydroxyl radicals (•OH). For instance, in some systems, the reaction proceeds in stages, with an initial phase involving the formation of a Cu²⁺-substrate complex and an oxygen-containing intermediate, followed by a second phase that generates O₂⁻ and H₂O₂, ultimately leading to •OH radicals via the reduction of H₂O₂ by Cu¹⁺. nih.gov
The activation of dioxygen at dicopper sites is also a central theme in bioinorganic chemistry, with enzymes like ribonucleotide reductase utilizing diiron clusters to generate radical species for catalysis. psu.edu Model systems based on dicopper complexes aim to mimic this reactivity. These studies show that dicopper(II) clusters can activate O₂ to form potent oxidizing intermediates capable of initiating radical processes, lending strong support to the likelihood of such pathways for this compound in oxidative catalysis. nih.gov
Computational and Theoretical Modeling of Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for probing the mechanisms of copper-catalyzed reactions, providing insights into transition states, reaction energetics, and the roles of ligands and solvents that are often difficult to obtain experimentally.
DFT studies on copper-catalyzed cyclopropanation have been particularly revealing. nih.govresearchgate.net Calculations have been used to:
Determine the rate-limiting step, which is often the initial formation of the copper-carbene intermediate via dinitrogen extrusion. researchgate.net
Analyze the transition state for the cyclopropanation step, showing it to be concerted but highly asynchronous, with significant charge buildup on one of the alkene carbons. nih.gov
Predict enantiomeric and diastereomeric ratios by comparing the energy barriers of different pathways leading to various stereoisomers.
The following table presents DFT-calculated Gibbs free energy changes (ΔG) for the cyclopropanation of styrene (B11656) with a fluorinated diazo compound, illustrating how theory can dissect the feasibility of different stereochemical outcomes.
| Product Stereoisomer | ΔG (kcal·mol⁻¹) |
| Pr1 | -46.7 |
| Pr2 | -46.5 |
| Pr3 | -46.5 |
| Pr4 | -46.3 |
| Data adapted from a study on CuI-catalyzed cyclopropanation, which serves as a model for reactions likely catalyzed by this compound. nih.gov |
In oxidation and arylation reactions , DFT calculations have explored various mechanistic possibilities. For instance, studies on copper-catalyzed C-H arylation have compared neutral and anionic catalytic cycles and examined the relationship between the acidity of the C-H bond and the reaction barrier. researchgate.net DFT has also been used to investigate hydrogen transfer steps in models of bis(μ-oxo) dicopper enzymes, which are relevant to the C-H activation steps in oxidation catalysis. elsevierpure.com These computational models help to distinguish between different potential mechanisms, such as those involving Cu(I)/Cu(III) or Cu(II)/Cu(IV) redox cycles, and to rationalize observed reactivity and selectivity. beilstein-journals.org
Kinetic Studies and Mechanistic Probes
Kinetic studies provide quantitative data on reaction rates, reaction orders, and activation parameters, which are essential for substantiating proposed mechanisms. For toluene oxidation, kinetic studies using other catalytic systems have revealed complex dependencies on substrate, oxidant, and catalyst concentrations.
For example, the liquid-phase air oxidation of toluene is often found to be first-order with respect to both toluene and oxygen. researchgate.net However, in some cases, the reaction can appear to be zero-order in the concentration of toluene, a phenomenon attributed to the co-oxidation of toluene and its intermediate product, benzaldehyde. researchgate.net
The following table summarizes kinetic parameters obtained from a study on the liquid-phase oxidation of toluene, providing a baseline for the type of data sought in studies of new catalysts like this compound.
| Parameter | Value | Conditions/Notes | Reference |
| Apparent Activation Energy | 40.96 ± 1.89 kJ/mol | Macrokinetic model including mass transfer effects. | researchgate.net |
| Intrinsic Activation Energy | 57.35 kJ/mol | Microkinetic model, influence of mass transfer deducted. | researchgate.net |
| Pre-exponential Factor | 53.34 m³ mol⁻¹ s⁻¹ | For the intrinsic reaction rate equation. | researchgate.net |
| Reaction Order (Toluene) | 1 | Under conditions simulating a commercial process. | researchgate.net |
| Reaction Order (Oxygen) | 1 | Under conditions simulating a commercial process. | researchgate.net |
Mechanistic probes are also used to test specific mechanistic hypotheses. These can include:
Kinetic Isotope Effect (KIE): Comparing the reaction rates of deuterated and non-deuterated substrates can indicate whether a C-H (or C-D) bond is broken in the rate-determining step, a key test for mechanisms involving HAT.
Radical Traps: Introducing a compound that reacts readily with radicals can inhibit the reaction or form a detectable adduct, providing evidence for the presence of radical intermediates.
Hammett Studies: Systematically varying electronic substituents on an aromatic substrate and correlating the reaction rates with Hammett parameters can reveal the nature of charge development in the transition state. nih.gov
While specific kinetic and mechanistic probe studies for this compound are not widely reported, the application of these methods would be a critical next step in firmly establishing the mechanistic details outlined above.
Applications of Dicopper Ditriflate Toluene in Advanced Organic Synthesis
Catalytic C-C Bond Formation
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and dicopper ditriflate toluene (B28343) has proven to be a valuable catalyst in this domain.
Asymmetric Alkylation and Conjugate Additions
The copper(I) triflate toluene complex is particularly effective in catalyzing the conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the stereoselective formation of C-C bonds. In a representative procedure, the complex is used in conjunction with a chiral ligand to achieve high enantioselectivity in the addition of dialkylzinc reagents to N-acyloxazolidinones. wiley-vch.de
The use of dialkylzinc reagents in these reactions allows for the formation of new stereocenters with a high degree of control. For instance, the addition of diethylzinc (B1219324) to an unsaturated N-acyloxazolidinone in the presence of a chiral silver complex and the dicopper ditriflate toluene complex proceeds with excellent yield and enantioselectivity. wiley-vch.de
Table 1: Asymmetric Conjugate Addition of Diethylzinc to an Unsaturated N-Acyloxazolidinone
| Entry | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | Chiral Ag Complex (2.5 µmol), (CuOTf)₂·C₇H₈ (2.5 µmol) | Toluene | 95 | 98 |
| 2 | Chiral Ag Complex (2.5 µmol), (CuOTf)₂·C₆H₆ (2.5 µmol) | Toluene | 93 | 97 |
| Data sourced from a representative experimental procedure for Cu-catalyzed conjugate addition. wiley-vch.de |
Cross-Coupling Reactions
While copper catalysts are widely used in cross-coupling reactions, specific applications of this compound in this area are not extensively documented in the reviewed literature. The complex is listed as a potential copper catalyst for such transformations, but detailed research findings focusing on its performance are limited. sigmaaldrich.comgoogle.com
Cyclization and Annulation Reactions
This compound has demonstrated significant utility in catalyzing cyclization and annulation reactions, leading to the formation of complex cyclic and heterocyclic structures.
A notable application is the decarboxylative cyclization of alkyne-substituted carbonates. This reaction, catalyzed by the copper(I) triflate toluene complex in the presence of a base, results in the formation of fused polyheterocyclic compounds as single diastereoisomers in good yields. acs.orgnih.gov This process is remarkable for creating four new bonds and four new stereocenters in a single step. acs.orgnih.gov
The complex has also been successfully employed to promote the electrocyclization of hexatriene intermediates, facilitating the construction of pyridocarbazoles. okayama-u.ac.jp This highlights the catalyst's ability to facilitate complex cascade reactions.
Furthermore, in reactions of diazocarbonyl compounds with β-hydroxyketones, the copper(I) triflate-toluene complex can divert the reaction from a simple O-H insertion to a tandem O-H insertion/intramolecular aldol (B89426) reaction, yielding highly substituted tetrahydrofurans with excellent diastereoselectivity. worktribe.com
Table 2: this compound Catalyzed Cyclization Reactions
| Reaction Type | Substrates | Product Type | Key Features |
| Decarboxylative Cyclization | Alkyne-substituted carbonates | Fused polyheterocycles | Four new bonds and four new stereocenters formed. acs.orgnih.gov |
| Electrocyclization | Hexatriene intermediates | Pyridocarbazoles | Efficient construction of complex heterocyclic systems. okayama-u.ac.jp |
| Diverted O-H Insertion/Cyclization | Diazocarbonyls, β-hydroxyketones | Tetrahydrofurans | High diastereoselectivity. worktribe.com |
Catalytic C-Heteroatom Bond Formation
The formation of bonds between carbon and heteroatoms such as nitrogen and oxygen is another critical area of organic synthesis where this compound has found application.
C-N Bond Formation (e.g., Amination, Amidation)
The application of this compound specifically for catalytic C-N bond formation reactions such as amination and amidation is not extensively detailed in the surveyed scientific literature. While copper catalysis is a well-established method for these transformations, research focusing on this particular dicopper complex is limited.
C-O Bond Formation (e.g., Etherification, Hydroxylation)
This compound has been shown to be an effective catalyst in the formation of C-O bonds, particularly in the synthesis of tetrahydrofurans. In the reaction between ethyl phenyldiazoacetate and 4-hydroxybutan-2-one, the use of the copper(I) triflate-toluene complex as a catalyst resulted in an 82% isolated yield of the corresponding 3-hydroxytetrahydrofuran (B147095) as a single diastereoisomer. worktribe.com This reaction proceeds via a diverted carbene O-H insertion followed by an intramolecular aldol reaction. worktribe.com
Table 3: Synthesis of 3-Hydroxytetrahydrofuran using this compound
| Catalyst | Solvent | Product | Yield (%) | Diastereoselectivity |
| (CuOTf)₂·C₇H₈ | CH₂Cl₂ | 3-Hydroxytetrahydrofuran | 82 | Single diastereoisomer |
| Data from the catalyzed reaction of ethyl phenyldiazoacetate with 4-hydroxybutan-2-one. worktribe.com |
Oxidative and Reductive Transformations
This compound has shown significant utility in mediating both oxidative and reductive processes, which are fundamental in organic synthesis.
Copper complexes are widely recognized for their ability to catalyze aerobic oxidation reactions, utilizing molecular oxygen as a green and readily available oxidant. While specific studies focusing solely on this compound are limited, related copper(II) complexes have been shown to be effective catalysts for the aerobic oxidation of various organic substrates. For instance, air-stable copper(II) bromide complexes have been successfully used for the aerobic oxidation of biomass-derived alcohols to the corresponding aldehydes in water. rsc.org This suggests the potential of dicopper-based systems to activate molecular oxygen for selective oxidation processes. The general mechanism often involves the formation of a copper-oxygen species that facilitates the oxidation of the substrate.
| Substrate | Product | Catalyst System | Solvent | Yield (%) |
| Veratryl alcohol | Veratraldehyde | Copper(II) bromide complex/TEMPO | Water | Quantitative |
| Substituted benzyl (B1604629) alcohols | Corresponding aldehydes | Copper(II) bromide complex/TEMPO | Water | High |
Table 1: Examples of Copper-Catalyzed Aerobic Oxidation of Alcohols. rsc.org
Hydrogen borrowing, or hydrogen auto-transfer, is an atom-economical process where a catalyst temporarily "borrows" hydrogen from a substrate (typically an alcohol) to form a more reactive intermediate (an aldehyde or ketone), which then reacts with a nucleophile. The catalyst subsequently returns the borrowed hydrogen to the resulting intermediate to furnish the final product. A notable application involving a closely related catalyst system is the synthesis of diarylamines from p-toluene sulfonamides and benzhydrol derivatives. academie-sciences.fr This reaction is catalyzed by a dppe-Cu(OTf)₂ complex in toluene, highlighting the utility of copper triflate systems in this type of transformation. academie-sciences.fr The process involves the oxidation of the alcohol to a ketone, condensation with the amine, and subsequent reduction of the resulting imine.
| Alcohol Substrate | Amine Nucleophile | Product | Catalyst System | Solvent | Yield (%) |
| Benzhydrol derivatives | p-Toluene sulfonamides | Diarylamines | dppe-Cu(OTf)₂ | Toluene | 90-98 |
Table 2: Copper-Catalyzed Hydrogen Borrowing for the Synthesis of Diarylamines. academie-sciences.fr
Multicomponent and Chemo-Selective Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Copper catalysts, including copper triflate, have been extensively used to promote such transformations. In the context of using toluene as a solvent, copper sulfate (B86663) has been employed as a catalyst in three- and four-component reactions to synthesize diverse spirotetrahydrocarbazoles. nih.gov These reactions demonstrate the ability of copper catalysts to facilitate complex cascade processes involving the formation of multiple C-C and C-N bonds in a chemo- and diastereoselective manner. While this example does not specifically use this compound, it underscores the potential of copper-based catalysts in toluene to mediate complex multicomponent assemblies. The chemo-selectivity of these reactions is crucial, allowing for the specific reaction of certain functional groups in the presence of others.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Solvent |
| 2-Methylindole | Aromatic aldehydes | Cyclic dienophiles | Spirotetrahydrocarbazoles | CuSO₄ | Toluene |
Table 3: Example of a Copper-Catalyzed Multicomponent Reaction in Toluene. nih.gov
Supramolecular Chemistry and Host Guest Interactions Within Copper I Triflate Frameworks
Toluene (B28343) as a Solvate or Guest in Copper(I) Triflate Coordination Networks
The dicopper ditriflate toluene complex, with the chemical formula (CF3SO3Cu)2 · C6H5CH3, showcases the integral role of toluene not merely as a solvent but as a structural component. sigmaaldrich.com In this coordination network, the toluene molecule is encapsulated within a framework constructed from copper(I) ions and triflate anions. This arrangement is not a simple mixture but a defined chemical entity with a specific stoichiometry and structure. sigmaaldrich.comereztech.com The toluene molecule, in this context, can be considered a guest molecule held within the host lattice of the copper(I) triflate. This host-guest relationship is fundamental to the stability and properties of the complex.
Engineering Porous Copper-Based Materials for Guest Inclusion
The principles governing the interaction between copper(I) triflate and toluene can be extended to engineer more complex porous materials. By modifying the organic ligands or the reaction conditions, it is possible to create copper-based frameworks with tailored pore sizes and functionalities, designed for the specific inclusion of various guest molecules. nih.gov These materials, often referred to as metal-organic frameworks (MOFs) or coordination polymers, are characterized by their high surface areas and well-defined pore structures. nih.gov
The engineering of these materials involves a bottom-up approach, where molecular components are self-assembled into extended networks. The choice of building blocks is critical; for instance, using larger organic linkers can lead to frameworks with larger cavities, capable of accommodating bigger guest molecules. The introduction of specific functional groups on the linkers can also be used to tune the host-guest interactions, enhancing the selectivity of the material for certain guests.
Recent advancements have led to the development of various porous copper-based materials, including those with multiscale pore-cavity designs and asymmetric structures. nih.gov These sophisticated architectures are achieved through strategies such as interfacial templating and chemical tailoring of the framework components. nih.gov The resulting materials exhibit a range of microenvironment effects, including pore size effects and pore enrichment effects, which are crucial for their performance in guest inclusion applications. nih.gov
Dynamic Behavior and Exchange of Guest Molecules within Frameworks
A key characteristic of many copper(I) triflate-based frameworks is their dynamic nature. The guest molecules, such as toluene, are often not permanently trapped within the host structure but can be exchanged with other molecules from the surrounding environment. This dynamic behavior is crucial for applications such as sensing and separation, where the framework needs to respond to changes in its surroundings.
The exchange of guest molecules is often a reversible process, driven by factors such as concentration gradients, temperature changes, or the presence of competing guest molecules with a stronger affinity for the host. Solid-state NMR spectroscopy, in combination with computational methods, has proven to be a powerful tool for studying these dynamic processes. researchgate.net These techniques can provide detailed insights into the location of guest molecules within the framework and the pathways they take during exchange. researchgate.net
The flexibility of the copper-based framework itself can also play a role in the guest exchange process. Some frameworks can undergo structural changes, such as breathing or swelling, to accommodate different guest molecules. This structural flexibility adds another layer of complexity and tunability to the host-guest interactions.
Implications for Selective Adsorption and Material Science
The ability of copper(I) triflate frameworks to selectively include and exchange guest molecules has significant implications for various fields, particularly in selective adsorption and materials science. The tailored porosity and tunable host-guest interactions of these materials make them highly promising for applications such as gas storage, separation, and catalysis.
In the context of selective adsorption, these materials can be designed to capture specific molecules from a mixture with high efficiency and selectivity. For example, a framework could be engineered to selectively adsorb a particular pollutant from water or to separate valuable chemicals from a complex mixture. bohrium.comnih.gov The performance of these materials is often evaluated based on their adsorption capacity and selectivity for the target guest molecule.
From a material science perspective, the incorporation of guest molecules can be used to modulate the physical and chemical properties of the copper-based framework. For instance, the inclusion of certain guests can alter the magnetic, optical, or electronic properties of the material. This opens up possibilities for creating "smart" materials that can respond to external stimuli by changing their properties. The study of host-guest interactions in these systems provides fundamental insights that can guide the design of new materials with desired functionalities. researchgate.net
Future Prospects and Emerging Frontiers in Dicopper Ditriflate Toluene Research
Innovations in Catalyst Design for Enhanced Efficiency and Selectivity
The design of more efficient and selective catalysts is a primary goal in chemical research. For dicopper ditriflate toluene (B28343), future innovations will likely concentrate on modifying the ligand sphere and the dicopper core to fine-tune its catalytic properties. The toluene molecule in the complex, for instance, can be viewed as a modifiable platform. Researchers are expected to explore the impact of substituting the toluene ligand with other arenes bearing different electronic and steric properties. This could lead to a library of related dicopper complexes with a range of reactivities.
Furthermore, the design of ligands that can stabilize the dicopper center in specific oxidation states will be crucial. The development of binucleating ligands that can hold the two copper atoms at an optimal distance for cooperative catalysis is a promising avenue. These tailored ligands could enhance the catalyst's ability to activate substrates and control the stereoselectivity of reactions. The use of chiral ligands is a well-established strategy in asymmetric catalysis and will undoubtedly be applied to dicopper ditriflate toluene to induce enantioselectivity in a variety of chemical transformations.
Expansion of Substrate Scope and Reaction Diversity
The potential for this compound to catalyze a wide array of chemical reactions is vast. Based on the known reactivity of other copper catalysts, it is anticipated that this complex could be active in several important transformations. nih.gov These include, but are not limited to, C-H functionalization, cross-coupling reactions, and cycloadditions.
The expansion of the substrate scope will be a key area of investigation. Researchers will likely test the catalyst's performance with a variety of functional groups and in the synthesis of complex molecular architectures. The unique electronic properties conferred by the dicopper core may allow for the activation of otherwise unreactive bonds, opening up new synthetic pathways. For example, the cooperative action of the two copper centers could facilitate challenging bond formations that are difficult to achieve with mononuclear catalysts.
A notable example of a dicopper complex with a bridging toluene ligand is (nacnac.xyl.Cu)₂(μ-toluene). researchgate.net While not a ditriflate, its existence supports the feasibility of dicopper-toluene interactions and provides a basis for exploring the catalytic potential of such structures. The presence of the weakly coordinating triflate anions in this compound is expected to leave the copper centers more accessible for substrate binding, potentially leading to higher catalytic activity compared to complexes with more strongly coordinating ligands.
Integration with Flow Chemistry and High-Throughput Methodologies
The integration of catalysis with modern technologies such as flow chemistry and high-throughput screening is revolutionizing the way chemical research is conducted. mdpi.comethz.ch this compound is well-suited for these approaches. High-throughput experimentation (HTE) can be employed to rapidly screen a large number of reaction conditions, including different solvents, temperatures, and ligand modifications, to identify the optimal parameters for a given transformation. tandfonline.comacs.org This data-driven approach can significantly accelerate the discovery of new catalytic applications for this compound. ethz.ch
Flow chemistry offers several advantages for catalytic processes, including enhanced heat and mass transfer, improved safety, and the potential for process automation. Immobilizing this compound or a derivative onto a solid support would enable its use in a continuous flow reactor. This would not only facilitate catalyst separation and recycling but also allow for the precise control of reaction parameters, leading to improved yields and selectivities. The development of robust and recyclable supported versions of the catalyst will be a key challenge in this area.
Towards More Sustainable and Environmentally Benign Copper Catalysis
Copper is an earth-abundant and relatively non-toxic metal, making it an attractive alternative to precious metal catalysts like palladium and platinum. nih.govbeilstein-journals.org The development of catalysts based on this compound aligns with the principles of green chemistry. buffalo.eduenvironmentenergyleader.com Future research will likely focus on developing catalytic processes that are more environmentally benign. This includes the use of greener solvents, lower catalyst loadings, and milder reaction conditions.
One of the key advantages of copper catalysis is its potential to enable the use of more sustainable reagents and starting materials. rsc.org For instance, this compound could be explored for its ability to catalyze reactions that utilize renewable feedstocks or that proceed with high atom economy. The ultimate goal is to develop catalytic systems that are not only efficient and selective but also have a minimal environmental impact. The intelligent design of copper-based catalysts can play a crucial role in replacing noble metals in various industrial processes. acs.org
Unexplored Reactivity and Fundamental Mechanistic Challenges
Despite the promising outlook, there are still many unexplored areas and fundamental questions regarding the reactivity and mechanism of this compound. The precise nature of the active catalytic species and the role of the dicopper core in catalysis are yet to be fully elucidated. Spectroscopic and computational studies will be essential to gain a deeper understanding of the reaction mechanisms. For instance, identifying and characterizing key reaction intermediates, such as dicopper-substrate adducts, will provide valuable insights into how the catalyst functions. acs.org
The potential for dicopper complexes to exhibit unique reactivity compared to their mononuclear counterparts is a particularly exciting area of research. rsc.orgresearchgate.net The two copper centers could act in concert to facilitate multi-electron redox processes or to bind and activate substrates in a cooperative manner. nih.gov Investigating these possibilities could lead to the discovery of entirely new types of chemical transformations. Unraveling the complex interplay between the two copper atoms, the ligands, and the substrates will be a significant but rewarding challenge for the scientific community. The study of biomimetic dicopper complexes that activate dioxygen, for example, has revealed the rich and versatile chemistry of these systems. uni-goettingen.de
Q & A
[Basic] What spectroscopic techniques are recommended for characterizing dicopper ditriflate toluene?
Answer:
- X-ray crystallography is essential for determining the compound’s coordination geometry and bond distances, particularly to confirm the 2:1 stoichiometry of copper(I) triflate to toluene .
- NMR spectroscopy (¹H and ¹³C) should be used to analyze the toluene ligand’s electronic environment and detect shifts caused by coordination .
- Infrared (IR) spectroscopy helps identify triflate (CF₃SO₃⁻) vibrational modes, such as asymmetric S-O stretching (~1250 cm⁻¹), to confirm ligand integrity .
- Elemental analysis validates the empirical formula, ensuring purity and stoichiometric accuracy .
[Basic] How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Controlled solvent systems : Use anhydrous toluene under inert atmosphere (e.g., argon) to prevent copper oxidation or ligand dissociation .
- Stoichiometric precision : Confirm molar ratios (2:1 Cu:triflate) via gravimetric analysis and monitor reaction progress with in-situ UV-Vis spectroscopy to detect intermediates .
- Crystallization protocols : Slow evaporation or diffusion methods yield single crystals for structural validation .
[Advanced] What experimental strategies resolve discrepancies in reported catalytic efficiencies of this compound?
Answer:
- Cross-validation : Compare catalytic outputs (e.g., turnover frequency) using standardized substrates (e.g., aryl halides in cross-coupling reactions) and replicate conditions (temperature, solvent) .
- Operando spectroscopy : Use Raman or XAS to monitor active species during catalysis, identifying potential deactivation pathways (e.g., ligand loss or copper aggregation) .
- Systematic error analysis : Quantify trace impurities (e.g., Cu²⁺) via ICP-MS and correlate with catalytic performance .
[Advanced] How does toluene coordination influence the stability and reactivity of the dicopper complex?
Answer:
- Thermogravimetric analysis (TGA) : Measure weight loss upon heating to determine toluene’s binding strength and thermal stability thresholds .
- Solvent substitution studies : Replace toluene with analogs (e.g., benzene or xylene) to assess steric/electronic effects on catalytic activity (e.g., in C–H activation) .
- DFT calculations : Model the toluene-copper interaction to predict bond dissociation energies and compare with experimental data .
[Basic] What precautions are critical for handling this compound in air-sensitive reactions?
Answer:
- Glovebox/Schlenk techniques : Maintain an inert atmosphere to prevent oxidation of Cu(I) to Cu(II) .
- Moisture control : Use molecular sieves or vacuum-dried solvents to avoid hydrolysis of triflate ligands .
- Storage : Store under argon at –20°C in amber vials to minimize light/thermal degradation .
[Advanced] How can computational methods elucidate the electronic structure of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
- Natural Bond Orbital (NBO) analysis : Quantify charge distribution between copper centers and triflate/toluene ligands .
- TD-DFT : Simulate UV-Vis spectra to assign experimental absorption bands to specific electronic transitions .
[Basic] What analytical methods confirm the absence of Cu(II) impurities in the complex?
Answer:
- EPR spectroscopy : Detect paramagnetic Cu(II) species (g ~2.1) even at low concentrations (<1%) .
- Cyclic voltammetry : Identify redox peaks corresponding to Cu(I)/Cu(II) transitions; absence of oxidation signals confirms purity .
- Colorimetric assays : Use chelating agents (e.g., neocuproine) to detect free Cu(I) ions in solution .
[Advanced] What mechanistic insights can be gained from kinetic studies of this compound in cross-coupling reactions?
Answer:
- Rate law determination : Vary substrate/catalyst concentrations to distinguish between single- vs. multi-electron pathways .
- Isotope labeling : Use deuterated toluene to study ligand participation in rate-determining steps (e.g., C–H activation) .
- Arrhenius analysis : Calculate activation energy (Eₐ) to identify temperature-dependent mechanistic shifts (e.g., associative vs. dissociative pathways) .
[Basic] How is the solubility profile of this compound exploited in catalysis?
Answer:
- Solvent screening : Test polar (acetonitrile) vs. non-polar (toluene) solvents to optimize substrate accessibility and catalyst dispersion .
- Phase-transfer strategies : Use biphasic systems (e.g., water/toluene) to facilitate product separation and catalyst recycling .
[Advanced] What strategies mitigate ligand dissociation during catalytic cycles?
Answer:
- Ligand tuning : Introduce electron-donating groups on toluene to enhance Cu–arene binding .
- Additive screening : Incorporate stabilizing agents (e.g., N-heterocyclic carbenes) to suppress triflate displacement .
- In-situ monitoring : Use stopped-flow IR to detect ligand loss and adjust reaction conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
